1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide
Description
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a structurally complex molecule featuring three key pharmacophoric elements:
- A piperidine-4-carboxamide core, which provides conformational flexibility and hydrogen-bonding capacity.
- A 4-methoxybenzo[d]thiazol-2-yl moiety, which enhances aromatic interactions and modulates solubility via the methoxy group.
Its synthesis likely involves coupling a piperidine-4-carboxylic acid derivative with a sulfonamide intermediate, as seen in analogous compounds (e.g., used EDC/DMAP for amide bond formation) .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S3/c1-26-12-3-2-4-13-16(12)20-18(27-13)21-17(23)11-7-9-22(10-8-11)29(24,25)15-6-5-14(19)28-15/h2-6,11H,7-10H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBLBKWZMQFSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 527.1 g/mol. Its structure features a piperidine ring, a sulfonyl group attached to a chlorothiophene moiety, and a methoxy-substituted benzo[d]thiazole.
Antibacterial Activity
Research has shown that compounds similar to This compound exhibit significant antibacterial effects. In studies involving various bacterial strains, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis , while weaker activity was noted against other strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. Notably, it shows strong inhibitory activity against urease, which is crucial in treating infections related to urease-producing bacteria. Additionally, several derivatives of this compound have demonstrated potent acetylcholinesterase inhibition, making them potential candidates for the treatment of neurodegenerative diseases .
Docking Studies
In silico docking studies have provided insights into the interaction mechanisms of the compound with target proteins. These studies suggest that the compound binds effectively with amino acids in the active sites of target enzymes, enhancing its pharmacological efficacy. The binding affinity was evaluated using bovine serum albumin (BSA) as a model, indicating strong interactions that could translate into biological activity .
Case Studies and Research Findings
Several studies have synthesized similar compounds for comparative analysis:
- Synthesis and Evaluation : A series of piperidine derivatives were synthesized and tested for biological activity. Among these, compounds with structural similarities exhibited varying degrees of antibacterial and enzyme inhibition activities .
- Pharmacological Studies : The pharmacological behavior of synthesized compounds was assessed through in vitro assays, revealing promising results in terms of antibacterial efficacy and enzyme inhibition .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to understand how structural modifications affect biological activity. For instance, variations in substituents on the piperidine ring significantly influenced both antibacterial potency and enzyme inhibition profiles .
Scientific Research Applications
Antibacterial Applications
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. Notably, it has shown:
- Moderate to Strong Activity against:
- Salmonella typhi
- Bacillus subtilis
- Weak to Moderate Activity against:
- Escherichia coli
- Staphylococcus aureus
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit several enzymes:
- Urease Inhibition : It shows strong inhibitory activity against urease, which is relevant in treating infections caused by urease-producing bacteria.
- Acetylcholinesterase Inhibition : Derivatives of this compound have demonstrated potent inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to understand how structural modifications impact biological activity. Key findings include:
- Variations in substituents on the piperidine ring significantly influence both antibacterial potency and enzyme inhibition profiles.
Docking Studies
In silico docking studies have provided insights into the interaction mechanisms of the compound with target proteins. These studies suggest effective binding with amino acids in the active sites of target enzymes, enhancing its pharmacological efficacy. For instance, binding affinity assessments using bovine serum albumin as a model indicate strong interactions that may correlate with biological activity.
Synthesis and Evaluation
A series of piperidine derivatives were synthesized and tested for biological activity. Among these, compounds with structural similarities exhibited varying degrees of antibacterial and enzyme inhibition activities.
Pharmacological Studies
Pharmacological behavior was assessed through in vitro assays, revealing promising results in terms of antibacterial efficacy and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives, focusing on substituent variations and their implications:
Key Observations
Sulfonyl Group Variations :
- The 5-chlorothiophen-2-sulfonyl group in the target compound distinguishes it from phenylsulfonyl derivatives (e.g., 4–20, 4–24). Thiophene-based sulfonamides may exhibit improved metabolic stability compared to phenyl analogs due to reduced susceptibility to oxidative metabolism .
- Halogenated phenylsulfonyl groups (e.g., 2,4-dichloro in 4–20) enhance lipophilicity and target binding but may increase toxicity risks .
Benzo[d]thiazole Modifications :
- The 4-methoxy substituent on the benzo[d]thiazole ring likely improves solubility compared to unsubstituted analogs (e.g., 4–20, 4–24). Methoxy groups can also engage in hydrogen bonding with target proteins .
Piperidine Core :
- All compounds share the piperidine-4-carboxamide scaffold, critical for conformational flexibility. Substituents on the piperidine nitrogen (e.g., sulfamoyl in ) modulate bioavailability and blood-brain barrier penetration .
Synthetic Yields :
- Yields for similar compounds range widely (16–75%), influenced by steric hindrance (e.g., bulky substituents in 4–26 resulted in 16% yield) . The target compound’s synthesis may require optimized coupling conditions to improve efficiency.
Q & A
Q. What are the standard synthetic routes for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide, and what reagents/solvents are typically employed?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the benzo[d]thiazole core via oxidative cyclization of o-aminothiophenol derivatives under controlled conditions.
- Step 2 : Sulfonylation of the chlorothiophene moiety using sulfonyl chlorides in solvents like dichloromethane or dimethylformamide (DMF).
- Step 3 : Piperidine-carboxamide coupling via nucleophilic substitution or amide bond formation, often using carbodiimide-based coupling agents.
- Key reagents : Methanesulfonyl chloride, potassium carbonate (base), and coupling agents like EDCI/HOBt.
- Purification : Column chromatography or recrystallization ensures high purity. Progress is monitored via thin-layer chromatography (TLC) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify aromatic protons (e.g., benzo[d]thiazole at δ 7.2–8.5 ppm) and aliphatic signals (piperidine ring at δ 1.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at ~500–550 Da).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area under the curve).
- Elemental Analysis : Validates C, H, N, S, and Cl composition .
Q. What biological activities are associated with this compound based on structural analogs?
Related sulfonamide-thiazole derivatives exhibit:
- Antimicrobial activity : Inhibition of bacterial/fungal enzymes (e.g., dihydrofolate reductase).
- Anticancer potential : Cytotoxicity against cancer cell lines via apoptosis induction.
- Anti-inflammatory effects : COX-2 enzyme modulation. Bioactivity screening typically involves in vitro assays (e.g., MIC for antimicrobial studies, MTT for cytotoxicity) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the sulfonylation step?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require lower temperatures (0–25°C) to avoid side reactions.
- Stoichiometry : A 1.2–1.5 molar excess of sulfonyl chloride ensures complete conversion.
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation.
- Work-up : Quenching with ice-cold water followed by extraction with ethyl acetate minimizes degradation .
Q. How should contradictory data in biological activity studies (e.g., varying IC50 values) be resolved?
- Structural validation : Confirm compound identity via NMR and MS to rule out impurities.
- Assay standardization : Use consistent cell lines (e.g., HepG2 for liver cancer) and protocols (e.g., 48-hour incubation for MTT).
- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay conditions.
- Statistical analysis : Apply ANOVA or t-tests to assess significance across replicates .
Q. What computational strategies are recommended for predicting the compound’s mechanism of action?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR kinase or bacterial topoisomerase IV).
- Pharmacophore mapping : Identify critical functional groups (e.g., sulfonyl group for hydrogen bonding).
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models.
- In silico ADMET : Predict pharmacokinetics (e.g., BBB permeability) using tools like SwissADME .
Q. How can researchers address spectral ambiguities in NMR characterization (e.g., overlapping peaks)?
- 2D NMR : Use HSQC and HMBC to resolve coupling patterns and assign quaternary carbons.
- Deuterated solvents : DMSO-d6 or CDCl3 minimizes solvent interference.
- Variable temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C and 40°C.
- Comparative analysis : Cross-reference with spectra of simpler analogs (e.g., piperidine derivatives) .
Methodological Considerations
Q. What in vitro assays are most suitable for evaluating this compound’s anticancer potential?
- MTT assay : Measure IC50 values against adherent cancer cell lines (e.g., MCF-7, A549) with 48–72-hour exposure.
- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells.
- Cell cycle analysis : PI staining and flow cytometry to identify G1/S or G2/M arrest.
- Western blotting : Assess protein expression (e.g., Bcl-2, Bax) to confirm mechanistic pathways .
Q. What strategies mitigate hydrolysis or degradation during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
